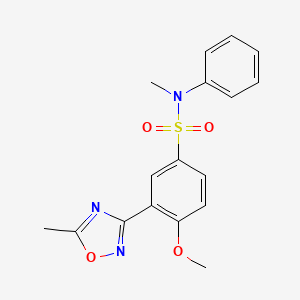
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methylbenzamide, also known as QNZ, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ is a quinoline-based compound that has been shown to exhibit potent anti-inflammatory and anti-tumor properties.
Mécanisme D'action
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methylbenzamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methylbenzamide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methylbenzamide has been shown to exhibit potent anti-inflammatory effects in various animal models of inflammatory diseases, including rheumatoid arthritis, colitis, and sepsis. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methylbenzamide has also been shown to exhibit anti-tumor properties in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methylbenzamide has been shown to induce apoptosis and inhibit cell proliferation in these cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methylbenzamide has several advantages as a research tool, including its potent anti-inflammatory and anti-tumor properties, its ability to inhibit NF-κB activation, and its relatively low toxicity. However, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methylbenzamide also has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability in vivo.
Orientations Futures
There are several future directions for the research and development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methylbenzamide. One potential direction is the optimization of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methylbenzamide derivatives with improved solubility and bioavailability. Another potential direction is the investigation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methylbenzamide in combination with other anti-inflammatory or anti-tumor agents to enhance its therapeutic efficacy. Finally, the investigation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methylbenzamide in animal models of other diseases, such as neurodegenerative diseases and cardiovascular diseases, may reveal additional therapeutic applications for this compound.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline with N-isopropyl-2-methylbenzamide in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methylbenzamide. The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methylbenzamide has been optimized to improve its yield and purity, making it a viable compound for scientific research applications.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methylbenzamide has been extensively studied for its therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methylbenzamide has been shown to exhibit potent anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methylbenzamide has also been shown to exhibit anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)24(22(26)19-8-6-5-7-16(19)4)13-18-12-17-11-15(3)9-10-20(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEWVGNYIZHUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(C)C)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














